molecular formula C18H16N2O3 B11400139 3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11400139
M. Wt: 308.3 g/mol
InChI Key: DLCBPLHJBUCPPZ-UHFFFAOYSA-N
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Description

3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 3-phenyl-1,2-oxazole-5-carboxylic acid with ethoxyamine and benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group and benzamide moiety contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C18H16N2O3/c1-2-22-15-10-6-9-14(11-15)18(21)19-17-12-16(20-23-17)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,21)

InChI Key

DLCBPLHJBUCPPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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